

Electrophysiological Characterization of PbTx-3 Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PbTx 3

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This technical guide provides a comprehensive overview of the electrophysiological effects of Brevetoxin-3 (PbTx-3), a potent neurotoxin produced by the dinoflagellate *Karenia brevis*. PbTx-3 is known to interact with high affinity to site 5 of voltage-gated sodium channels (Nav), leading to significant alterations in neuronal and muscle cell excitability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the toxin's mechanism of action and experimental workflows.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

PbTx-3 is a lipid-soluble polyether toxin that primarily targets voltage-gated sodium channels, the fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells.^[1] The binding of PbTx-3 to neurotoxin receptor site 5 on the α -subunit of these channels induces profound changes in their gating properties.^[1]

The principal electrophysiological consequences of PbTx-3 binding are:

- **Hyperpolarizing Shift in the Voltage-Dependence of Activation:** PbTx-3 causes sodium channels to open at more negative membrane potentials than they normally would.^[1] This means that smaller depolarizations are sufficient to trigger channel opening, leading to an increase in cellular excitability.

- **Inhibition of Inactivation:** The toxin slows or prevents the normal inactivation process of the sodium channel, resulting in a persistent inward sodium current.^[1] This sustained depolarization can lead to repetitive firing of action potentials and, at higher concentrations, depolarization block.
- **Prolongation of Mean Open Time:** Single-channel studies have shown that PbTx-3 increases the duration for which individual sodium channels remain in the open, conducting state.^[1]

These combined effects lead to a state of hyperexcitability in affected neurons and muscle cells.

Quantitative Data Presentation

The following tables summarize the quantitative effects of PbTx-3 on various voltage-gated sodium channel subtypes as determined by electrophysiological studies.

Table 1: Dose-Response of PbTx-3 on Human Nav Channel Subtypes

Nav Subtype	Cell Type	Parameter	Value	Reference
hNav1.2	HEK293	EC50 (I-late)	400 pM	^[2]
hNav1.4	CHO-K1	EC50 (I-late)	4 nM	^[2]
hNav1.5	HEK293	EC50 (I-late)	> 1 μ M	^[2]
hNav1.7	CHO-K1	EC50 (I-late)	> 1 μ M	^[2]

Table 2: Effects of PbTx-3 on the Voltage-Dependence of Activation of Human Nav Channels

Nav Subtype	Cell Type	PbTx-3 Conc.	Shift in V _{1/2} of Activation	Reference
hNav1.2	HEK293	1 μ M	-15.8 mV	[2]
hNav1.4	CHO-K1	1 μ M	-9.2 mV	[2]
hNav1.5	HEK293	1 μ M	+8.7 mV (depolarizing)	[2]
hNav1.7	CHO-K1	1 μ M	-10.0 mV	[2]

Table 3: Single-Channel Conductance in the Presence of PbTx-3

Preparation	PbTx-3 Conc.	Conductance States	Reversal Potential	Reference
Rat nodose ganglion neurons	30-500 nM	10.7 pS and 21.2 pS	~+60 mV	[1]

Table 4: Binding Affinity of PbTx-3 for Different Nav Channel Subtypes

Nav Subtype	Preparation	K _d	Reference
rNav1.2	tsA-201 cells	2.4 \pm 0.2 nM	
rNav1.4	tsA-201 cells	~12 nM	[3]
rNav1.5	tsA-201 cells	~12 nM	[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electrophysiological effects of PbTx-3.

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the macroscopic currents flowing through the entire population of ion channels on a cell's membrane while controlling the membrane potential.

Objective: To determine the effects of PbTx-3 on the voltage-dependence of activation and inactivation, as well as on the kinetics of sodium currents.

Materials:

- Cells expressing the desired Nav channel subtype (e.g., HEK293 or CHO cells).
- Patch-clamp amplifier and data acquisition system.
- Micromanipulator and microscope.
- Borosilicate glass capillaries for patch pipettes.
- Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
- PbTx-3 stock solution (in DMSO) and perfusion system.

Procedure:

- Prepare cells for recording by plating them on glass coverslips.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with intracellular solution.
- Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
- Using the micromanipulator, approach a target cell with the patch pipette while applying slight positive pressure.
- Form a high-resistance seal (G Ω seal) between the pipette tip and the cell membrane.
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

- Switch the amplifier to voltage-clamp mode and set the holding potential (e.g., -120 mV).
- Record baseline sodium currents using a series of voltage steps to depolarize the membrane (e.g., from -100 mV to +60 mV).
- Apply PbTx-3 at the desired concentration to the bath via the perfusion system.
- After a stable effect is reached, repeat the voltage-step protocol to record sodium currents in the presence of the toxin.
- Analyze the data to determine changes in current amplitude, voltage-dependence of activation and inactivation, and current kinetics.

Cell-Attached Patch-Clamp Recordings

This configuration allows for the measurement of currents flowing through single ion channels within the patch of membrane under the pipette tip.

Objective: To determine the effects of PbTx-3 on single-channel conductance and mean open time.

Materials:

- Same as for whole-cell voltage-clamp, with the exception of the intracellular solution. For cell-attached recordings, the pipette solution will contain the agonist (PbTx-3) and have an ionic composition similar to the extracellular solution.

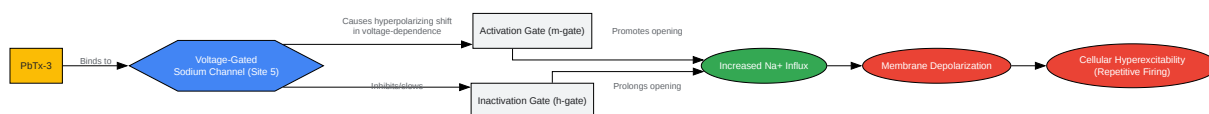
Procedure:

- Follow steps 1-5 of the whole-cell voltage-clamp protocol to form a $G\Omega$ seal.
- Do not rupture the membrane patch.
- Switch the amplifier to voltage-clamp mode. The potential across the membrane patch is the difference between the pipette potential and the cell's resting membrane potential.
- Apply voltage steps to the pipette to depolarize the membrane patch and elicit single-channel openings.

- Record single-channel currents in the absence (control) and presence of PbTx-3 in the pipette solution.
- Analyze the data to determine the amplitude of single-channel currents (to calculate conductance) and the duration of channel openings (mean open time).

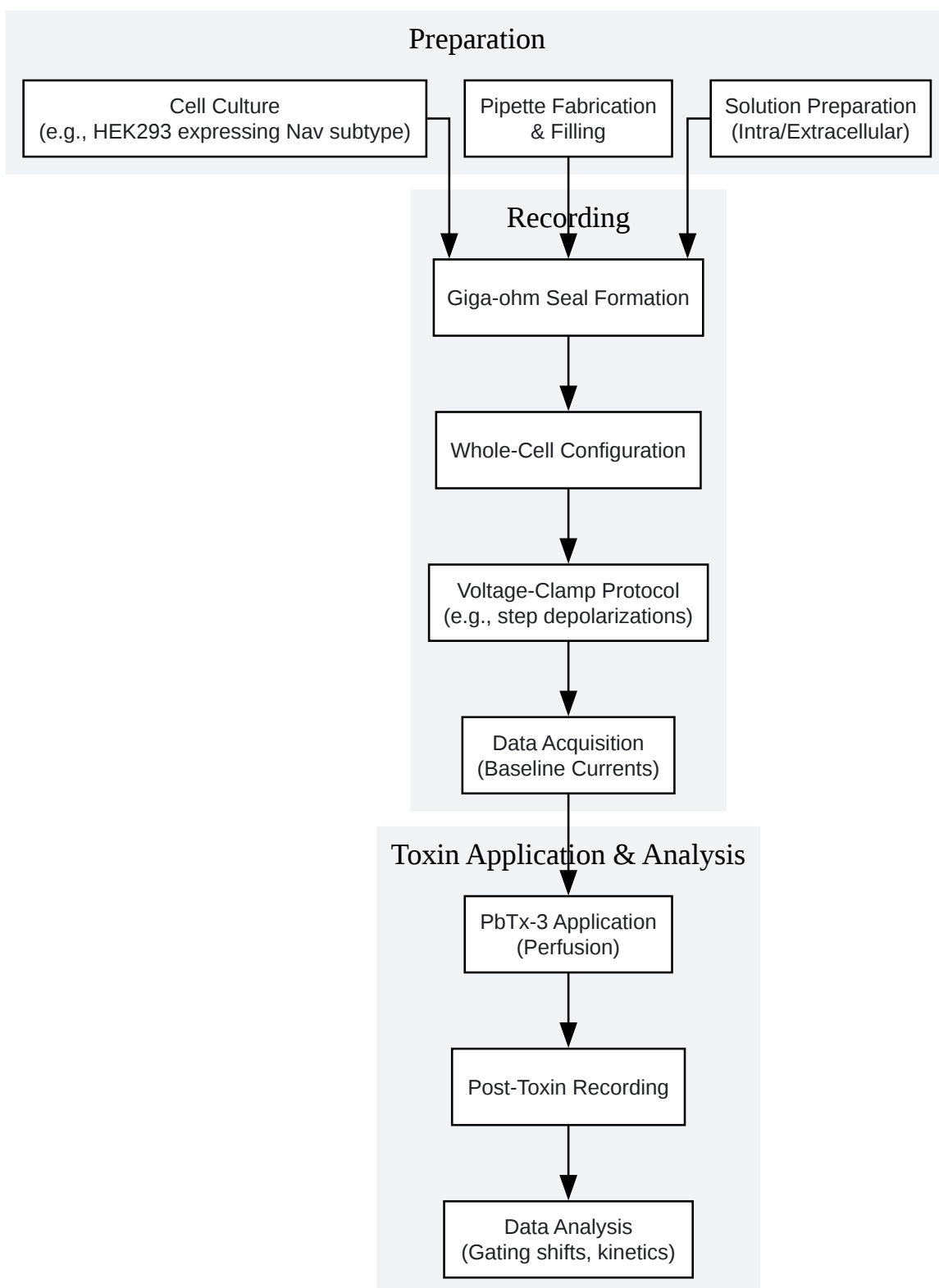
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of PbTx-3 action on voltage-gated sodium channels.



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- To cite this document: BenchChem. [Electrophysiological Characterization of PbTx-3 Effects: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000068#electrophysiological-characterization-of-pbtx-3-effects]

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